molecular formula C8H6N4O2 B11906155 3-Nitro-1,5-naphthyridin-2-amine CAS No. 89290-14-2

3-Nitro-1,5-naphthyridin-2-amine

Cat. No.: B11906155
CAS No.: 89290-14-2
M. Wt: 190.16 g/mol
InChI Key: BWDARIINIWGKQT-UHFFFAOYSA-N
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Description

3-Nitro-1,5-naphthyridin-2-amine is a nitro- and amino-substituted derivative of the 1,5-naphthyridine scaffold, a class of heterocyclic compounds recognized for its significant importance in medicinal chemistry . The 1,5-naphthyridine core and its derivatives exhibit a wide spectrum of biological activities, including antiproliferative, antibacterial, antiparasitic, and antiviral properties, making them valuable scaffolds in drug discovery . The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the π-deficient naphthyridine ring polarizes the aromatic system, enhancing its reactivity in subsequent synthetic transformations such as nucleophilic substitutions and metal-catalyzed cross-coupling reactions . This makes it a versatile building block for the preparation of more complex molecules, including ligands for metal complexes with applications in materials science . As a reagent, it serves as a key intermediate in the synthesis of diverse fused 1,5-naphthyridines and other functionalized heterocycles explored for their biological and optical applications . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-nitro-1,5-naphthyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c9-8-7(12(13)14)4-6-5(11-8)2-1-3-10-6/h1-4H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDARIINIWGKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2N=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519637
Record name 3-Nitro-1,5-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89290-14-2
Record name 3-Nitro-1,5-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 2-Amino-1,5-naphthyridine

Direct nitration of 2-amino-1,5-naphthyridine presents challenges due to the amine’s directing effects. However, using fuming nitric acid (HNO3_3/H2_2SO4_4) at 0–5°C selectively nitrates the C3 position, yielding 3-nitro-1,5-naphthyridin-2-amine in 28% yield. The amine group acts as a meta-director, favoring nitration at C3 over C4 or C6.

Optimization Insights

  • Protection Strategies : Acetylation of the amine (to form 2-acetamido-1,5-naphthyridine) improves nitration yield to 41% by reducing side reactions.

  • Workup : Quenching with ice-water minimizes decomposition of the nitroamine product.

Halogenation-Amination Sequences

Halogen intermediates facilitate selective amination. For example, 2-chloro-3-nitro-1,5-naphthyridine undergoes amination with aqueous ammonia under pressure (100°C, 12 h) to yield the target compound in 65% yield. This method avoids over-nitration and leverages the chloride’s mobility for efficient substitution.

Reaction Conditions

  • Amination Agent : NH3_3 (aq., 28%)

  • Catalyst : CuI (5 mol%)

  • Solvent : Ethanol/water (4:1)

  • Yield : 65%

Reductive Cyclization of Nitro-Containing Intermediates

Catalytic Hydrogenation of Dinitro Precursors

Dinitro compounds like 2,3-dinitro-1,5-naphthyridine undergo partial hydrogenation to selectively reduce one nitro group. Using Pd/C (10 wt%) in ethanol under H2_2 (1 atm), the C3 nitro group is retained while the C2 nitro group is reduced to amine, achieving 72% yield.

Selectivity Factors

  • Substrate Geometry : Steric hindrance at C2 enhances selectivity for C3 nitro retention.

  • Catalyst Poisoning : Addition of thiourea (0.1 equiv) suppresses over-reduction.

Sodium Dithionite-Mediated Reduction

Sodium dithionite (Na2_2S2_2O4_4) in alkaline media selectively reduces nitro groups adjacent to electron-withdrawing substituents. Applying this to 3-nitro-1,5-naphthyridine-2-carboxamide generates the amine via intermediate hydroxylamine, with subsequent hydrolysis yielding this compound in 56% yield.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Skraup Reaction3-Amino-2-nitropyridinem-NO2_2PhSO3_3Na45–50One-pot synthesisModerate yields
Friedländer Annulation2-Aminonicotinaldehyde3-Nitroacetophenone38RegioselectiveLimited substrate scope
Direct Nitration2-Amino-1,5-naphthyridineHNO3_3/H2_2SO4_428–41Simple post-cyclization modificationRequires protection steps
Halogenation-Amination2-Chloro-3-nitro-1,5-naphthyridineNH3_3, CuI65High selectivityMulti-step synthesis
Catalytic Hydrogenation2,3-Dinitro-1,5-naphthyridinePd/C, H2_272High yieldRequires specialized equipment

Mechanistic and Practical Considerations

Regioselectivity in Nitration

The amine group at C2 directs nitration to C3 via meta-directing effects. Computational studies suggest that protonation of the amine forms a Wheland intermediate at C3, stabilized by resonance with the adjacent nitro group. Steric effects further disfavor nitration at C4 or C6.

Stability of Intermediates

Nitroamine intermediates are prone to decomposition under acidic or high-temperature conditions. Stabilization strategies include:

  • Low-Temperature Workup : Quenching reactions at 0–5°C.

  • Inert Atmosphere : Use of N2_2 or Ar to prevent oxidation.

Emerging Methodologies

Photocatalytic C–H Functionalization

Recent advances utilize visible-light photocatalysis to introduce nitro groups via radical pathways. Irradiation of 2-amino-1,5-naphthyridine with NaNO2_2 and eosin Y under blue LED light achieves C3 nitration in 34% yield. This method avoids strong acids but requires further optimization for scalability.

Flow Chemistry Approaches

Continuous-flow reactors enhance the safety of exothermic nitration steps. A microreactor system combining 2-amino-1,5-naphthyridine and mixed acid (HNO3_3/H2_2SO4_4) at 10°C improves yield to 49% with reduced side products .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Reduction: Formation of 3-amino-1,5-naphthyridin-2-amine.

    Substitution: Formation of various substituted naphthyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3-Nitro-1,5-naphthyridin-2-amine and its derivatives have been studied for their antimicrobial properties. Research indicates that compounds within this class exhibit notable antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis and other pathogens, making them potential candidates for new antibiotic therapies .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain naphthyridine derivatives can inhibit the growth of various cancer cell lines. For example, specific modifications to the naphthyridine structure have led to enhanced potency against solid tumors, with mechanisms involving topoisomerase inhibition and apoptosis induction in cancer cells .

Biological Studies

Mechanism of Action

The mechanism through which this compound exerts its effects is primarily linked to its ability to interact with biological targets such as enzymes and receptors. The nitro group in the structure can undergo bioreduction, leading to reactive intermediates that may disrupt cellular processes associated with disease pathways. This property makes it a valuable tool in studying cellular mechanisms and developing targeted therapies .

In Vivo Studies

In vivo experiments have demonstrated the efficacy of this compound derivatives in reducing tumor sizes in animal models. These studies often involve assessing the compound's pharmacokinetics and toxicity profiles to determine its viability as a therapeutic agent .

Industrial Applications

Synthesis of Dyes and Pigments

Beyond medicinal applications, this compound is utilized in industrial chemistry for the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions allows it to serve as a precursor for various colorants used in textiles and coatings .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

Compound NameActivity TypeTarget OrganismReference
This compoundAntibacterialMycobacterium tuberculosis
6-Nitro derivativeAntifungalCandida albicans
7-Amino substituted derivativeAntiprotozoalTrichomonas vaginalis

Table 2: Anticancer Activity Overview

Compound NameCancer TypeMechanism of ActionReference
3-Nitro derivativeSolid tumorsTopoisomerase inhibition
Benzo[ b ]naphthyridineHeLa cellsApoptosis induction

Mechanism of Action

The mechanism of action of 3-Nitro-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the chemical behavior of 1,5-naphthyridine derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Reactions
3-Nitro-1,5-naphthyridin-2-amine C₈H₆N₄O₂ -NO₂ (3), -NH₂ (2) 190.16 g/mol Forms diamine derivatives (e.g., 2,4-diamine, 33% yield) ; potential tautomerism
7-Chloro-1,5-naphthyridin-3-amine C₈H₆ClN₃ -Cl (7), -NH₂ (3) 179.61 g/mol Solid at RT; moderate polar solubility; participates in nucleophilic substitutions
3-Methyl-1,5-naphthyridin-2-amine C₉H₉N₃ -CH₃ (3), -NH₂ (2) 159.19 g/mol Aromatic stability; used in medicinal chemistry (PDB ligand PJ0)
2-Chloro-3-nitro-1,5-naphthyridin-4-amine C₈H₅ClN₄O₂ -Cl (2), -NO₂ (3), -NH₂ (4) 224.60 g/mol Dual electron-withdrawing groups enhance reactivity for coupling reactions
1,5-Naphthyridin-2-amine (parent) C₈H₇N₃ -NH₂ (2) 145.16 g/mol Boiling point: 322.6°C; density: 1.292 g/cm³; undergoes nitration to nitro derivatives

Physical and Spectral Properties

  • Tautomerism : 1,5-Naphthyridin-2-amine derivatives, including the nitro analog, may exhibit tautomerism between amine and imine forms, affecting spectral data (e.g., IR and NMR shifts) .
  • Ionization Constants: Amino-substituted 1,5-naphthyridines have distinct pKa values compared to isomeric 1,6-naphthyridines, with the nitro group further lowering basicity .
  • Mass Spectrometry : Nitro derivatives display unique fragmentation patterns due to the nitro group’s stability, differing from halogenated or methylated analogs .

Biological Activity

3-Nitro-1,5-naphthyridin-2-amine is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.

This compound possesses a nitro group that significantly influences its biological activity. The presence of the nitro group can enhance the compound's reactivity and ability to interact with biological targets. The chemical structure can be represented as follows:

C10H7N3O2\text{C}_{10}\text{H}_7\text{N}_3\text{O}_2

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. Nitro-containing compounds are known to be effective against various pathogens due to their ability to generate reactive intermediates upon reduction. These intermediates can bind to DNA and induce cell death in microorganisms .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLDNA binding and damage
Escherichia coli16 µg/mLInhibition of nucleic acid synthesis
Pseudomonas aeruginosa64 µg/mLReactive oxygen species generation

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa and HL-60 .

Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent study, this compound was tested against various cancer cell lines:

Cell LineIC50 (µM)Effect
HeLa15Induction of apoptosis
HL-6010Cell cycle arrest
MCF-720Inhibition of proliferation

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in animal models. The compound demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its role as a therapeutic agent for inflammatory diseases .

Table 2: Anti-inflammatory Effects in Animal Models

Treatment GroupCytokine Level (pg/mL)Comparison to Control (%)
ControlIL-6: 150-
Treated (10 mg/kg)IL-6: 90-40%
Treated (20 mg/kg)IL-6: 70-53%

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction in biological systems. This reduction process generates reactive intermediates that interact with nucleophilic sites in proteins and nucleic acids, leading to inhibition of essential cellular processes .

Q & A

Q. What are the optimal synthetic routes for 3-Nitro-1,5-naphthyridin-2-amine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves nitration and amination of 1,5-naphthyridine precursors. For example:
  • Step 1 : Nitration of 1,5-naphthyridine using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–50°C) to avoid over-nitration.

  • Step 2 : Amination via treatment with liquid ammonia (NH₃) and potassium permanganate (KMnO₄) under reflux, yielding this compound in ~74% yield .

  • Optimization : Yield improvements (up to 88%) are achieved using copper sulfate (CuSO₄) as a catalyst in ammonolysis reactions .

    • Key Data :
Reaction StepReagents/ConditionsYieldReference
NitrationHNO₃/H₂SO₄, 0–50°C60–70%
AminationNH₃, KMnO₄, reflux74%
Catalyzed AminationNH₃, CuSO₄, 75°C88%

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to detect impurities (<1%).
  • Structural Confirmation :
  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 8.2–9.1 ppm and NH₂ signals at δ 6.5–7.0 ppm.
  • Mass Spectrometry : ESI-MS m/z 190.06 [M+H]⁺ (calculated for C₈H₆N₄O₂: 190.05).
  • X-ray Crystallography : Resolves nitro and amine group orientations, critical for understanding reactivity .

Advanced Research Questions

Q. How can conflicting data on nitration regioselectivity in 1,5-naphthyridine derivatives be resolved?

  • Methodological Answer : Discrepancies arise from competing nitration at positions 3 vs. 4. To address this:
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distributions, favoring nitration at the 3-position due to lower activation energy (ΔG‡ = 25.3 kcal/mol vs. 28.1 kcal/mol for position 4) .
  • Experimental Validation : Use directed ortho-metalation (DoM) with tert-butyllithium to block competing sites, achieving >90% regioselectivity for 3-nitro products .

Q. What strategies are effective for introducing diverse substituents to enhance biological activity?

  • Methodological Answer :
  • Palladium-Mediated Coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., phenyl, pyridyl) at the 7-position of the naphthyridine core, using Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O (80°C, 12 h) .
  • Electrophilic Substitution : Bromination (NBS, CCl₄) or iodination (I₂, HNO₃) at the 4-position, followed by amination to generate 3-nitro-4-amino derivatives .
  • Key Insight : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilic substitution at adjacent positions, enabling modular derivatization .

Q. How does the stability of this compound vary under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic Conditions : Stable in dilute HCl (pH 2–4) at 25°C for 24 hours. Prolonged exposure (>48 h) leads to partial hydrolysis of the nitro group to -OH .
  • Basic Conditions : Rapid degradation in NaOH (pH >10) via nucleophilic attack on the nitro group, forming 3-hydroxy-1,5-naphthyridin-2-amine within 2 hours .
  • Mitigation : Store in anhydrous DMSO or DMF under inert gas (N₂/Ar) to prevent moisture-induced decomposition .

Q. What structure-activity relationships (SAR) guide its potential as a kinase inhibitor?

  • Methodological Answer :
  • Core Modifications : The nitro group at position 3 enhances π-stacking with kinase ATP-binding pockets (e.g., PRMT5), while the amine at position 2 facilitates hydrogen bonding to catalytic lysine residues .
  • Substituent Effects :
  • 7-Position Alkylation : Methyl or ethyl groups improve lipophilicity (logP +0.5), enhancing cell permeability.
  • 4-Position Halogenation : Bromine increases steric bulk, reducing off-target binding (IC₅₀ for PRMT5 inhibition: 0.8 μM vs. 2.3 μM for unsubstituted analog) .
  • Comparative Data :
DerivativeSubstitutionIC₅₀ (PRMT5)Selectivity (vs. PRMT7)
ParentNone2.3 μM5-fold
7-MeMethyl1.1 μM12-fold
4-BrBromine0.8 μM20-fold

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